tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate

Lipophilicity Physicochemical Profiling Drug-like Properties

This sulfamoyl carbamate features a tert-butyl (Boc) protecting group on a cyclopropyl amine scaffold, directly substituted with a sulfamoylmethyl group. Unlike analogs with an extra methylene spacer (e.g., CAS 2353889-45-7), this compound's distinct steric and electronic environment prevents uncontrolled variables in reactivity and target binding. The Boc group enables acidic deprotection for fragment-based drug discovery, while the sulfamoyl motif is a privileged bioisostere for carbonic anhydrase programs. Ensure reproducibility by choosing this exact substitution pattern.

Molecular Formula C9H18N2O4S
Molecular Weight 250.32 g/mol
CAS No. 2580228-51-7
Cat. No. B6607271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate
CAS2580228-51-7
Molecular FormulaC9H18N2O4S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)N
InChIInChI=1S/C9H18N2O4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12)(H2,10,13,14)
InChIKeyWTUBCRPFNNGUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (CAS 2580228-51-7): Core Identifiers and Structural Context for Procurement


tert-Butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (CAS 2580228-51-7) is a synthetic small molecule with the molecular formula C9H18N2O4S and a molecular weight of 250.32 g/mol [1]. It belongs to the class of sulfamoyl carbamates, featuring a tert-butyl carbamate (Boc) protecting group on a cyclopropyl amine scaffold, which is further substituted with a sulfamoylmethyl group [1]. The compound is cataloged under the PubChem CID 165891130 and the synonym EN300-27733573 [1]. Its computed physicochemical properties, including a topological polar surface area (TPSA) of 107 Ų and an XLogP3-AA of 0.6, suggest moderate hydrophilicity and a balanced hydrogen-bonding profile (2 H-bond donors, 5 acceptors) [1]. This compound is primarily listed as a research chemical building block, with suppliers noting its use in medicinal chemistry contexts, such as the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, though these claims are sourced from vendor descriptions and lack primary literature verification .

Why Direct Replacement of tert-Butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (CAS 2580228-51-7) with In-Class Analogs Risks Experimental Divergence


Procurement decisions for sulfamoyl carbamate building blocks should not rely on simple class-level assumptions of equivalence. The target compound's specific substitution pattern—a sulfamoylmethyl group directly attached to the cyclopropane ring, combined with a tert-butyl carbamate on the cyclopropyl nitrogen—creates a steric and electronic environment that is distinct from structurally related analogs [1]. For instance, the closely related tert-butyl N-{[1-(sulfamoylmethyl)cyclopropyl]methyl}carbamate (CAS 2353889-45-7) inserts an extra methylene spacer, which alters the spatial presentation of the sulfonamide and carbamate motifs, potentially affecting key interactions in target binding pockets or chemical reactivity (e.g., Boc deprotection kinetics, nucleophilic substitution profiles) [2]. Similarly, benzyl carbamate analogs (e.g., benzyl N-[(1-sulfamoylcyclopropyl)methyl]carbamate, CAS 2282176-80-9) introduce a different N-protecting group that cannot be cleaved under the same mild acidic conditions as the tert-butyl carbamate, precluding interchangeable use in orthogonal protection strategies . Without quantitative head-to-head reactivity or bioactivity data from primary sources, reliance on generic 'sulfamoyl carbamate' classification risks introducing uncontrolled variables into synthetic routes or pharmacological screens, undermining reproducibility and comparative analyses.

Quantitative Differentiation Compendium for tert-Butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (CAS 2580228-51-7) Versus Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Subtle but Potentially Impactful Differences within the Cyclopropyl Sulfamoyl Carbamate Series

The computed lipophilicity of tert-butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (XLogP3-AA = 0.6) is compared to that of the benzyl-protected analog benzyl N-[(1-sulfamoylcyclopropyl)methyl]carbamate (CAS 2282176-80-9, XLogP3-AA = 1.2 based on structural inference of an additional aromatic ring) [1]. The lower lipophilicity of the target compound indicates a stronger preference for aqueous environments and potentially different membrane permeability and protein binding profiles. This is a class-level inference based on the known impact of benzyl versus tert-butyl groups on cLogP; direct experimental logP values for these specific compounds were not found in primary sources. [2]

Lipophilicity Physicochemical Profiling Drug-like Properties

Distinct N-Protecting Group Cleavage Orthogonality: tert-Butyl Carbamate (Boc) vs. Benzyl Carbamate (Cbz) Strategy

The target compound features a tert-butyl carbamate (Boc) protecting group, which is cleavable under acidic conditions (typically TFA or HCl in organic solvents) [1]. In contrast, the closely related benzyl N-[(1-sulfamoylcyclopropyl)methyl]carbamate (CAS 2282176-80-9) carries a benzyl carbamate (Cbz) group, which requires hydrogenolysis or strong Lewis acid conditions for removal. This fundamental difference in deprotection chemistry provides orthogonal protection options: a synthetic route involving the target compound can selectively remove the Boc group in the presence of a Cbz-protected intermediate, or vice versa. Quantitative deprotection rate constants (e.g., half-life under standard TFA conditions) for these specific cyclopropyl scaffolds were not available in the public domain, but well-established trends for Boc vs. Cbz stability under various conditions support this differentiation. [2]

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Best-Fit Application Scenarios for tert-Butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (CAS 2580228-51-7) Driven by Structural Differentiation Evidence


Medicinal Chemistry Building Block for Acid-Labile Protection Strategies

The presence of a tert-butyl carbamate (Boc) group allows for controlled, acid-mediated deprotection to liberate the free cyclopropyl amine for further functionalization, such as forming amide bonds with carboxylic acid-containing pharmacophores. This makes the compound suitable for fragment-based drug discovery or parallel synthesis libraries where orthogonal deprotection is required. The computed moderate lipophilicity (XLogP3-AA = 0.6) supports solubility in both organic solvents and aqueous mixtures, which is advantageous for high-throughput chemistry protocols. [1]

Synthetic Intermediate for Sulfamoyl-Containing Bioisosteres

The sulfamoylmethyl substituent on the cyclopropane core serves as a versatile handle for generating sulfonamide or sulfamate bioisosteres—functional groups that mimic carboxylic acids or phosphates in biological systems. The compact cyclopropyl ring confers conformational rigidity, which can enhance binding affinity and selectivity compared to more flexible acyclic analogs. This scaffold is particularly relevant for programs targeting carbonic anhydrase isozymes, where sulfamoyl motifs are privileged recognition elements. However, no quantitative target engagement data for this specific compound were identified in public sources. [2]

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